
N,N'-(But-2-yne-1,4-diyl)bis(4-methylbenzene-1-sulfonamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(But-2-yne-1,4-diyl)bis(4-methylbenzene-1-sulfonamide): is a chemical compound known for its unique structure and properties It consists of a but-2-yne-1,4-diyl core linked to two 4-methylbenzene-1-sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(But-2-yne-1,4-diyl)bis(4-methylbenzene-1-sulfonamide) typically involves the reaction of but-2-yne-1,4-diol with 4-methylbenzenesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure. The final product is obtained through multiple purification steps to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N’-(But-2-yne-1,4-diyl)bis(4-methylbenzene-1-sulfonamide) can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Corresponding sulfonic acids or sulfonates.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: N,N’-(But-2-yne-1,4-diyl)bis(4-methylbenzene-1-sulfonamide) is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and polymers.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs and therapeutic agents. Its unique structure allows for the exploration of new biological activities and mechanisms of action.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of N,N’-(But-2-yne-1,4-diyl)bis(4-methylbenzene-1-sulfonamide) involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with biological molecules, influencing their activity. The but-2-yne-1,4-diyl core provides rigidity and stability to the compound, enhancing its binding affinity and selectivity.
Comparison with Similar Compounds
- But-2-yne-1,4-diol
- 4-Methylbenzenesulfonamide
- N,N’-(But-2-yne-1,4-diyl)bis(benzenesulfonamide)
Uniqueness: N,N’-(But-2-yne-1,4-diyl)bis(4-methylbenzene-1-sulfonamide) stands out due to its combination of a but-2-yne-1,4-diyl core with two 4-methylbenzene-1-sulfonamide groups. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
921625-20-9 |
|---|---|
Molecular Formula |
C18H20N2O4S2 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
4-methyl-N-[4-[(4-methylphenyl)sulfonylamino]but-2-ynyl]benzenesulfonamide |
InChI |
InChI=1S/C18H20N2O4S2/c1-15-5-9-17(10-6-15)25(21,22)19-13-3-4-14-20-26(23,24)18-11-7-16(2)8-12-18/h5-12,19-20H,13-14H2,1-2H3 |
InChI Key |
ZJIYPGOSSDMWQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC#CCNS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


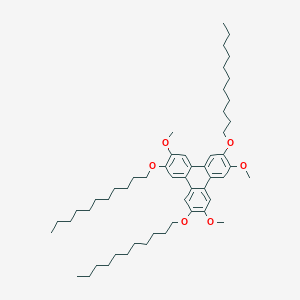

![4-(1-Benzylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine](/img/structure/B12640608.png)
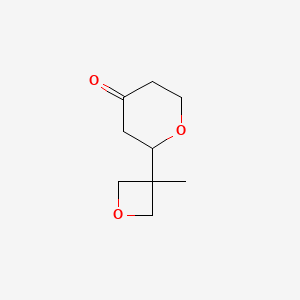
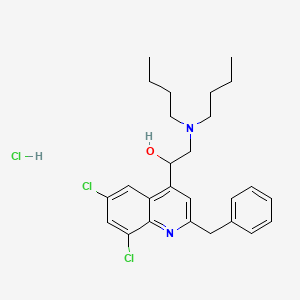
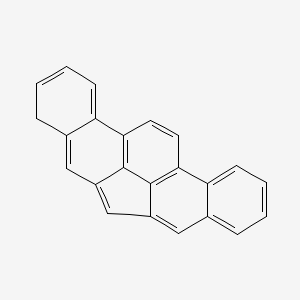
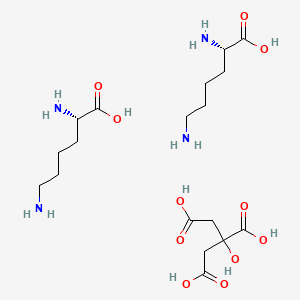
![{[1-(4-isopropylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B12640633.png)
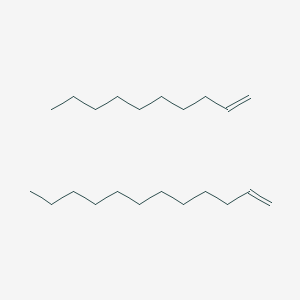
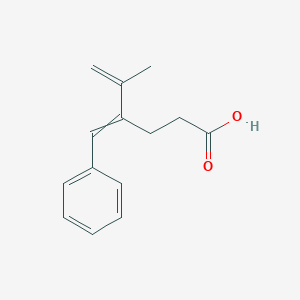

![2-[4-(Triphenylethenyl)phenoxy]ethan-1-ol](/img/structure/B12640662.png)

![6-[2-(4-Chlorophenyl)ethenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12640674.png)
